
2'-OMe-dmf-G-CE-Phosphoramidite
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2’-OMe-dmf-G-CE-Phosphoramidite: is a phosphoramidite monomer used in the synthesis of oligonucleotides. This compound is particularly valuable in the field of molecular biology due to its ability to introduce 2’-O-methyl modifications into ribonucleotides, enhancing their nuclease resistance and binding affinity .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2’-OMe-dmf-G-CE-Phosphoramidite involves the protection of the guanosine nucleobase followed by the introduction of the 2’-O-methyl group. The key steps include:
Protection of the 5’-hydroxyl group: using dimethoxytrityl chloride (DMT-Cl).
Protection of the 2’-hydroxyl group: with a methyl group using methyl iodide (MeI) in the presence of a base.
Protection of the guanine base: with dimethylformamidine (dmf).
Introduction of the phosphoramidite group: using β-cyanoethyl diisopropylchlorophosphoramidite
Industrial Production Methods: Industrial production of 2’-OMe-dmf-G-CE-Phosphoramidite follows similar synthetic routes but on a larger scale. The process involves:
Batch reactions: in large reactors.
Purification: using chromatography techniques.
Quality control: to ensure high purity and coupling efficiency
Analyse Chemischer Reaktionen
Types of Reactions: 2’-OMe-dmf-G-CE-Phosphoramidite primarily undergoes:
Substitution reactions: during oligonucleotide synthesis.
Deprotection reactions: to remove protecting groups after synthesis
Common Reagents and Conditions:
Substitution reactions: Use of automated oligonucleotide synthesizers with reagents like acetonitrile and activators.
Deprotection reactions: Use of ammonium hydroxide or methylamine solutions
Major Products: The major product formed is the oligonucleotide with 2’-O-methyl modifications, which enhances stability and binding affinity .
Wissenschaftliche Forschungsanwendungen
Chemistry: 2’-OMe-dmf-G-CE-Phosphoramidite is used in the synthesis of modified oligonucleotides for various applications, including antisense oligonucleotides and siRNA .
Biology: In molecular biology, it is used to create nuclease-resistant RNA molecules for gene silencing and other applications .
Industry: In the biotechnology industry, it is used for the large-scale synthesis of modified oligonucleotides for research and therapeutic purposes .
Wirkmechanismus
2’-OMe-dmf-G-CE-Phosphoramidite exerts its effects by incorporating 2’-O-methyl modifications into oligonucleotides. This modification:
Increases nuclease resistance: Protects the oligonucleotide from degradation by nucleases.
Enhances binding affinity: Increases the thermal stability of the RNA-RNA duplex
Vergleich Mit ähnlichen Verbindungen
- 2’-OMe-A-CE Phosphoramidite
- 2’-OMe-C-CE Phosphoramidite
- 2’-OMe-U-CE Phosphoramidite
- 2’-OMe-iPr-Pac-G-CE Phosphoramidite .
Eigenschaften
Molekularformel |
C44H55N8O8P |
|---|---|
Molekulargewicht |
854.9 g/mol |
IUPAC-Name |
N'-[9-[(2R,3S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-methoxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-N,N-dimethylmethanimidamide |
InChI |
InChI=1S/C44H55N8O8P/c1-29(2)52(30(3)4)61(58-25-13-24-45)60-38-36(59-42(39(38)56-9)51-28-46-37-40(51)48-43(49-41(37)53)47-27-50(5)6)26-57-44(31-14-11-10-12-15-31,32-16-20-34(54-7)21-17-32)33-18-22-35(55-8)23-19-33/h10-12,14-23,27-30,36,38-39,42H,13,25-26H2,1-9H3,(H,48,49,53)/b47-27+/t36-,38?,39+,42-,61?/m1/s1 |
InChI-Schlüssel |
ZGDBCILCTOHNAB-PJNRPICNSA-N |
Isomerische SMILES |
CC(C)N(C(C)C)P(OCCC#N)OC1[C@H](O[C@H]([C@H]1OC)N2C=NC3=C2N=C(NC3=O)/N=C/N(C)C)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC |
Kanonische SMILES |
CC(C)N(C(C)C)P(OCCC#N)OC1C(OC(C1OC)N2C=NC3=C2N=C(NC3=O)N=CN(C)C)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![tetrasodium;7-anilino-4-hydroxy-3-[[6-sulfonato-4-[[6-sulfonato-4-[(3-sulfonatophenyl)diazenyl]naphthalen-1-yl]diazenyl]naphthalen-1-yl]diazenyl]naphthalene-2-sulfonate](/img/structure/B12371567.png)

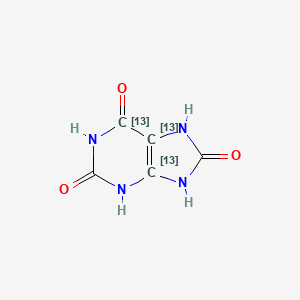
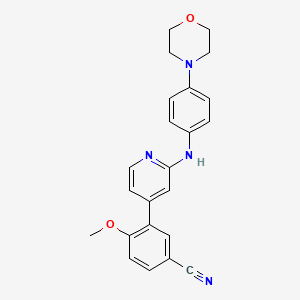
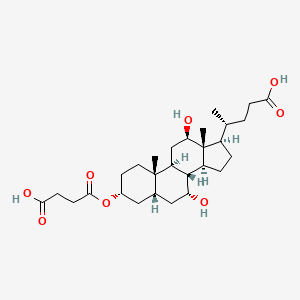
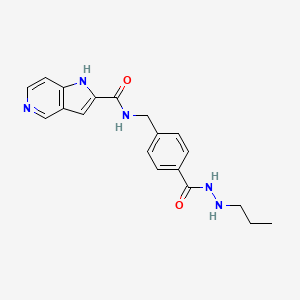
![[(1R,2R,3aR,4S,5S,6E,9S,10S,11S,13R,13aS)-2,4,10,11,13-pentaacetyloxy-1-benzoyloxy-3a-hydroxy-2,5,8,8-tetramethyl-12-methylidene-3,4,5,9,10,11,13,13a-octahydro-1H-cyclopenta[12]annulen-9-yl] pyridine-3-carboxylate](/img/structure/B12371600.png)
![17-Methoxy-12-methyl-6-(trifluoromethyl)-2,4,8,12,19-pentazatricyclo[12.3.1.13,7]nonadeca-1(17),3,5,7(19),14(18),15-hexaen-13-one](/img/structure/B12371602.png)
![disodium;3-[[4-[1-[4-[(1,7-dihydroxy-3-sulfonatonaphthalen-2-yl)diazenyl]-3-methylphenyl]cyclohexyl]-2-methylphenyl]diazenyl]-4,6-dihydroxynaphthalene-2-sulfonate](/img/structure/B12371613.png)
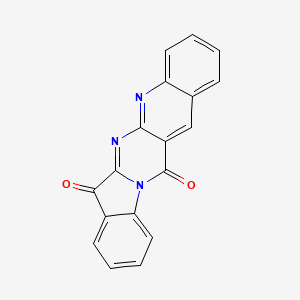
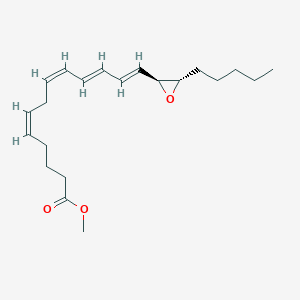
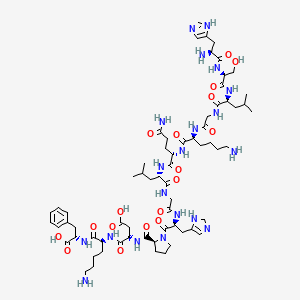

![8-(4-Azanylbutyl)-2-[1,3-bis(oxidanyl)propan-2-ylamino]-6-[2-chloranyl-4-(6-methylpyridin-2-yl)phenyl]pyrido[2,3-d]pyrimidin-7-one](/img/structure/B12371646.png)
